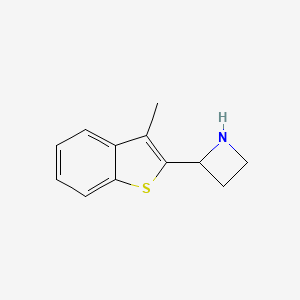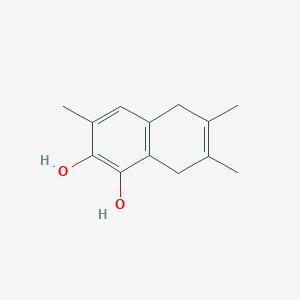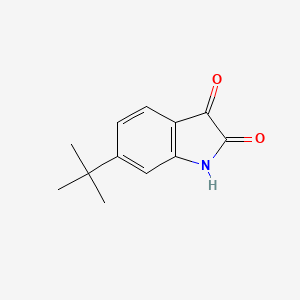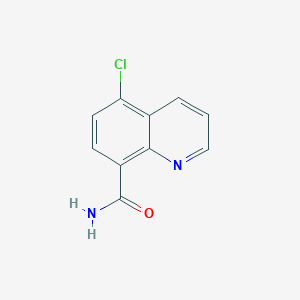
6-(2-Aminoethyl)naphthalene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)naphthalene-2,3-diol is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, featuring both amino and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol. This reaction can be carried out using formaldehyde and secondary aliphatic or heterocyclic diamines . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aminomethylation process to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)naphthalene-2,3-diol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)naphthalene-2,3-diol involves its interaction with molecular targets through its amino and diol functional groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(2-Aminoethyl)naphthalene-2,3-diol include:
- Naphthalene-2,3-diol
- 2,3-Dihydroxynaphthalene
- Naphthalene-2,7-diol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminoethyl group. This additional functional group provides unique reactivity and potential for interactions that are not present in the other compounds. This makes it particularly valuable in applications where both amino and diol functionalities are required.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H13NO2/c13-4-3-8-1-2-9-6-11(14)12(15)7-10(9)5-8/h1-2,5-7,14-15H,3-4,13H2 |
Clave InChI |
JBZFXXIUSUKCMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C=C1CCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



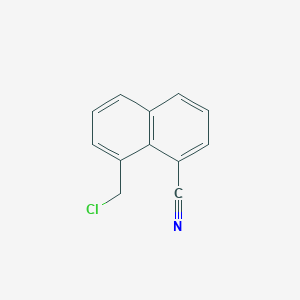

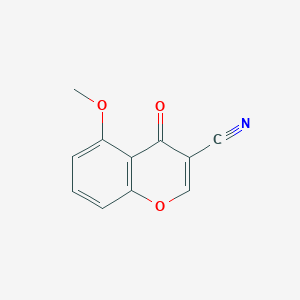

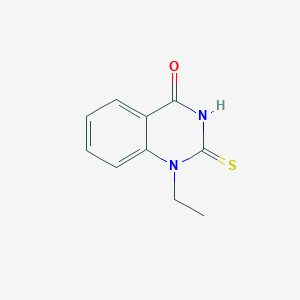

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)

